molecular formula C12H16ClN3O B2722209 2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride CAS No. 1049761-54-7

2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride

Cat. No.: B2722209
CAS No.: 1049761-54-7
M. Wt: 253.73
InChI Key: HRAHFQGMLGMBQP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name (2Z)-2-[(isopropylamino)methylene]-2,3-dihydro-4(1H)-quinazolinone . The InChI code for this compound is 1S/C12H15N3O/c1-8(2)13-7-11-14-10-6-4-3-5-9(10)12(16)15-11/h3-8,13-14H,1-2H3, (H,15,16) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 217.27 . It’s a powder at room temperature . For more specific physical and chemical properties such as melting point, boiling point, and density, it would be best to refer to a detailed chemical database or a Material Safety Data Sheet (MSDS).

Scientific Research Applications

Corrosion Inhibitors

Research has shown that compounds with a quinazoline structure, similar to "2-{[(Propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one hydrochloride," have been evaluated for their corrosion inhibition properties on mild steel in hydrochloric acid solutions. These studies highlight the potential application of quinazoline derivatives in protecting metals from corrosion, which is crucial for extending the life of metal structures and components in various industrial applications (Kadhim et al., 2017).

Crystallographic Studies for Enzyme Binding

Crystallographic and molecular orbital studies on compounds structurally related to quinazolines, including investigations on antifolate drugs, have provided insights into the flexibility of amino groups in facilitating enzyme binding. Such studies are fundamental for designing more effective drugs by understanding how small changes in molecular structure can impact their interaction with biological targets (Hunt et al., 1980).

Synthesis of Organic Compounds

Research into the facile synthesis of oxazolines and thiazolines showcases the utility of compounds with functionalities similar to "this compound" in organic synthesis. These studies demonstrate innovative approaches to creating valuable chemical structures that can serve as key intermediates in pharmaceuticals, agrochemicals, and materials science (Katritzky et al., 2004).

Mechanism of Action

The mechanism of action of this compound is not specified in the resources I have. It’s possible that the mechanism of action could vary depending on the context in which the compound is used, such as in drug development or material synthesis.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the resources I have. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2-[(propan-2-ylamino)methyl]-3H-quinazolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-8(2)13-7-11-14-10-6-4-3-5-9(10)12(16)15-11;/h3-6,8,13H,7H2,1-2H3,(H,14,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAHFQGMLGMBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC2=CC=CC=C2C(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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